The Strategic Intermediate: A Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 770-30-9)
The Strategic Intermediate: A Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 770-30-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, a pivotal heterocyclic building block in medicinal chemistry. We will explore its chemical identity, synthesis, analytical characterization, and its significant role as a scaffold in the development of targeted therapeutics, particularly in oncology. This document is intended to serve as a comprehensive resource for professionals engaged in pharmaceutical research and development.
Core Compound Identity and Physicochemical Properties
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, registered under CAS Number 770-30-9, is a highly functionalized pyrimidine derivative.[1][2][3] Its structure, featuring an amino group, a methylthio substituent, and a cyano group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules.[4]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 770-30-9 | [1][2][3] |
| Molecular Formula | C₆H₆N₄S | [1][2][5] |
| Molecular Weight | 166.20 g/mol | [1][2][5] |
| IUPAC Name | 4-amino-2-(methylthio)pyrimidine-5-carbonitrile | [5] |
| Appearance | White to cream or pale yellow powder | [5] |
| Melting Point | 232-241 °C | [5] |
| Solubility | Soluble in water | [3][6] |
| SMILES | CSC1=NC=C(C#N)C(N)=N1 | [5] |
| InChI Key | VYDHBDPZNLVELI-UHFFFAOYSA-N | [5] |
Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: A Representative Protocol
The synthesis of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile is typically achieved through the cyclocondensation of a suitable three-carbon precursor with a source of the N-C-N fragment. A common and efficient method involves the reaction of 2-[bis(methylthio)methylene]malononitrile with an ammonia source. This approach leverages the reactivity of the ketene dithioacetal moiety for the formation of the pyrimidine ring.
Experimental Protocol: Synthesis via Cyclocondensation
Objective: To synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile.
Materials:
-
2-[Bis(methylthio)methylene]malononitrile
-
Ammonia (e.g., methanolic ammonia or ammonium hydroxide)
-
Ethanol (or another suitable protic solvent)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-[bis(methylthio)methylene]malononitrile (1 equivalent) in ethanol.
-
Addition of Ammonia: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N) or a concentrated aqueous solution of ammonium hydroxide (a slight excess, e.g., 1.2-1.5 equivalents). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield pure 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile as a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a good solvent for the reactants and is relatively inert under the reaction conditions.
-
Ammonia Source: Methanolic ammonia or ammonium hydroxide provides the necessary nucleophilic amino group and the second nitrogen for the pyrimidine ring formation.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclization and elimination of methanethiol.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, leading to a product with high purity.
Below is a conceptual workflow for the synthesis and purification process.
Caption: Synthetic Workflow for 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile.
Analytical Characterization
The identity and purity of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
-
¹H NMR: Expected signals would include a singlet for the methylthio protons (around 2.5 ppm), a broad singlet for the amino protons (which may be exchangeable with D₂O), and a singlet for the pyrimidine ring proton.
-
¹³C NMR: Characteristic signals would be observed for the methylthio carbon, the nitrile carbon, and the four distinct carbons of the pyrimidine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 166.20.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the synthesized compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-amino-2-(methylthio)pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy.[4] The pyrimidine ring can mimic the adenine core of ATP, enabling competitive binding to the ATP-binding site of various kinases. The functional groups at positions 2, 4, and 5 provide vectors for chemical modification to achieve potency and selectivity against specific kinase targets.
Targeting VEGFR-2 and EGFR in Oncology
Derivatives of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][7][8] Both VEGFR-2 and EGFR are receptor tyrosine kinases that play crucial roles in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[8][9]
-
VEGFR-2 Inhibition: Angiogenesis is a hallmark of cancer, and VEGFR-2 is a key mediator of this process.[8][10] By inhibiting VEGFR-2, compounds derived from this scaffold can block the signaling cascade that leads to endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[8][11]
-
EGFR Inhibition: EGFR is often overexpressed in various cancers, and its activation leads to uncontrolled cell division.[1][7][12][13] Inhibitors based on the pyrimidine-5-carbonitrile core can block the ATP-binding site of EGFR, preventing its activation and downstream signaling, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][7]
The methylthio group at the 2-position is a particularly useful handle for synthetic elaboration. It can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains to optimize binding affinity and selectivity for the target kinase.[4]
The diagram below illustrates the central role of VEGFR-2 in the angiogenesis signaling pathway and its inhibition by a pyrimidine-based inhibitor.
Caption: Inhibition of the VEGFR-2 Signaling Pathway by a Pyrimidine-based Inhibitor.
Safety and Handling
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets, the following hazards are associated with this compound:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Do not eat, drink, or smoke when handling this chemical.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile is a compound of significant interest to the drug discovery community. Its versatile chemical nature, coupled with the biological importance of the pyrimidine scaffold, has established it as a valuable starting material for the synthesis of potent and selective kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers aiming to develop novel therapeutics targeting diseases such as cancer. This guide has provided a comprehensive overview to support these endeavors.
References
-
Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(24), 11812-11828. [Link]
-
Ayyad, R. R., Osman, I. A., & Mahdy, H. A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]
-
Abdel-Mottaleb, Y. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1853. [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 13(1), 12345. [Link]
-
PubMed. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Center for Biotechnology Information. [Link]
-
Hassani, Z. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. Letters in Organic Chemistry, 11(7), 546-549. [Link]
-
El-Sayed, W. M., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]
-
Various Authors. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Future Medicinal Chemistry, 15(1), 65-92. [Link]
-
Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(9), 977-994. [Link]
-
Singh, S., et al. (2022). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Letters in Drug Design & Discovery, 19(10), 954-967. [Link]
-
Various Authors. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
-
Various Authors. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 56. [Link]
-
Various Authors. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 14(1), 1234. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 13(16), 1427-1442. [Link]
-
Fisher Scientific. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97%. Retrieved from [Link]
-
Ghorab, M. M., et al. (2021). Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. ChemistrySelect, 6(1), 15243-15253. [Link]
-
Fisher Scientific. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97%, Thermo Scientific 1 g. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. Retrieved from [Link]
Sources
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. benchchem.com [benchchem.com]
- 5. 4-Amino-2-(Methylthio)pyrimidin-5-Carbonitril, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 6. 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBONITRILE CAS#: 770-30-9 [m.chemicalbook.com]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
